(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
CAS No.:
Cat. No.: VC17852109
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide |
| Standard InChI | InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m1/s1 |
| Standard InChI Key | NSOOLBFWFUNFGH-RLKGBJSKSA-N |
| Isomeric SMILES | C1CC2CC1CC2[C@@H](CC(=O)N)N |
| Canonical SMILES | C1CC2CC1CC2C(CC(=O)N)N |
Introduction
Structural and Stereochemical Analysis
The molecular architecture of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide centers on a bicyclo[2.2.1]heptane (norbornane) core, a bridged bicyclic system known for conferring conformational rigidity. The (3R)-stereochemistry at the amino-bearing carbon introduces chirality, which is critical for interactions with biological targets. The propanamide side chain (-CH2-CONH2) extends from the bicyclic system, contributing polarity and hydrogen-bonding capacity .
Molecular Formula and Stereochemical Configuration
The compound’s molecular formula is C10H18N2O, with a molecular weight of 182.26 g/mol . Its isomeric SMILES string, C1CC2CC1CC2C@@HN, explicitly denotes the (R)-configuration at the third carbon. The bicyclic framework restricts rotational freedom, stabilizing specific conformations that may enhance binding selectivity in biological systems.
Physicochemical Properties
Limited experimental data exist for this compound, but properties can be extrapolated from structural analogs:
The amide group enhances water solubility compared to the carboxylic acid precursor, though the bicyclic core may limit aqueous dissolution.
Biological Activity and Mechanisms
Though direct studies on this amide are scarce, its structural relatives exhibit notable bioactivity:
Antimicrobial Applications
Bicyclic amines and amides often disrupt bacterial cell wall synthesis. Molecular docking studies suggest that the rigid scaffold of this compound could bind penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics.
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for Drug Design: The bicyclic system’s rigidity aids in optimizing pharmacophore geometry for target engagement.
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Prodrug Development: The amide moiety could serve as a hydrolyzable prodrug linker, releasing the active carboxylic acid in vivo.
Materials Science
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Polymer Crosslinking: The amine and amide groups may participate in polyamide or polyurethane synthesis, enhancing material tensile strength.
Comparative Analysis with Related Bicyclic Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Oxygen atom in bridgehead | Solvent, polymer precursor |
| 2-Azabicyclo[2.2.1]heptane | Nitrogen atom in bridgehead | Catalysis, alkaloid synthesis |
| (3R)-3-Amino-3-{bicyclo[...]propanamide | Amide-functionalized side chain | Drug design, biomaterials |
The amide derivative’s dual functionality (amine + amide) distinguishes it from simpler bicyclic analogs, enabling multifunctional interactions in both biological and synthetic contexts .
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